molecular formula C6H10N4 B6252755 1-cyclobutyl-1H-1,2,4-triazol-3-amine CAS No. 1799427-32-9

1-cyclobutyl-1H-1,2,4-triazol-3-amine

Cat. No.: B6252755
CAS No.: 1799427-32-9
M. Wt: 138.2
InChI Key:
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Description

1-Cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring system with a cyclobutyl group attached to the nitrogen atom at position 1 and an amino group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . Another method includes the use of microwave-assisted synthesis, which involves the reaction of esters and amines under neutral conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring system can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and other applications .

Properties

CAS No.

1799427-32-9

Molecular Formula

C6H10N4

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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